molecular formula C17H14ClN3O2S B11777581 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide

Cat. No.: B11777581
M. Wt: 359.8 g/mol
InChI Key: HRJPMEAENISKTQ-UHFFFAOYSA-N
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Description

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, an oxadiazole ring, a thioether linkage, and a chlorophenylacetamide moiety. The combination of these functional groups imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether intermediate with 3-chlorophenylacetyl chloride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the oxadiazole ring or to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified oxadiazole derivatives or reduced functional groups.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide: Similar structure with a different position of the chlorine atom.

    2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-methylphenyl)acetamide: Similar structure with a methyl group instead of a chlorine atom.

    2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-fluorophenyl)acetamide: Similar structure with a fluorine atom instead of a chlorine atom.

Uniqueness

The uniqueness of 2-((5-Benzyl-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its bioactivity and potential therapeutic applications compared to similar compounds.

Properties

Molecular Formula

C17H14ClN3O2S

Molecular Weight

359.8 g/mol

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide

InChI

InChI=1S/C17H14ClN3O2S/c18-13-7-4-8-14(10-13)19-15(22)11-24-17-21-20-16(23-17)9-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,19,22)

InChI Key

HRJPMEAENISKTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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